molecular formula C20H16O4 B027694 Rubiginone B2 CAS No. 130548-10-6

Rubiginone B2

Numéro de catalogue B027694
Numéro CAS: 130548-10-6
Poids moléculaire: 320.3 g/mol
Clé InChI: ZUCWNLVDTXGGSU-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The enantioselective total synthesis of antibiotics rubiginone B2 is achieved from enantiopure (S)-5-methoxy-2-(p-tolylsulfinyl)-1,4-naphthoquinone and a racemic vinylcyclohexene through a short sequence involving a tandem Diels–Alder reaction–sulfoxide elimination process with simultaneous kinetic resolution of the racemic diene .


Molecular Structure Analysis

Rubiginone B2 has a molecular formula of C20H16O4 and a molecular weight of 320.34 . It is a substituted 1,2,3,4-tetrahydro-3-methyl-8-methoxy-benz[a]anthraquinone .


Chemical Reactions Analysis

The biosynthesis of rubiginone B2 involves the folding of a hypothetical decaketide precursor, which is built up by a polyketide synthase of the iterative type II from acetate/malonate units . The structural modification of the benz[a]anthracene backbone by post-polyketide working enzymes leads to structures which differ in their substitution pattern or their grade of aromaticity .


Physical And Chemical Properties Analysis

Rubiginone B2 is a yellow solid that is soluble in DMSO, methanol, acetone, or dichloromethane . It has a molecular weight of 320.34 and a molecular formula of C20H16O4 .

Applications De Recherche Scientifique

Cancer Research

Rubiginone B2 has been shown to potentiate the cytotoxicity against vincristine-resistant cancer cell lines. This suggests its potential use in overcoming drug resistance in cancer therapy, which is a significant challenge in the field .

Antibiotic Development

The compound exhibits inhibitory effects on the growth of some Gram-positive bacteria. This indicates its potential as a lead compound for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Enzyme Inhibition

Rubiginone B2 may serve as an inhibitor for certain enzymes, which could be beneficial in the study of enzymatic pathways and the development of enzyme-based treatments .

Angucycline Studies

As a member of the angucycline family, Rubiginone B2 contributes to the understanding of the biosynthesis and structural diversity of angucyclines. This is crucial for synthetic biology applications in creating novel compounds .

Combinatorial Biosynthesis

The study of Rubiginone B2’s biosynthetic pathway lays the foundation for combinatorial biosynthesis strategies. This could lead to the generation of novel angucyclines with potential pharmaceutical applications .

Cytochrome P450 Research

Rubiginone B2 is involved in cytochrome P450-catalyzed oxidation, a critical reaction in drug metabolism. Research into this process can improve our understanding of drug interactions and the development of safer medications .

Polyketide Synthases (PKS) Research

The compound is a product of type II PKS, and studying its biosynthesis can provide insights into the mechanisms of PKS, which are key enzymes in the production of many pharmacologically important natural products .

Platelet-Aggregation Inhibition

Rubiginone B2 may have applications in cardiovascular research due to its potential platelet-aggregation inhibitory properties. This could lead to new treatments for thrombotic disorders .

Mécanisme D'action

Target of Action

Rubiginone B2, an angucycline family aromatic polyketide, has been shown to potentiate the vincristine (VCR)-induced cytotoxicity against VCR-resistant cancer cell lines . This suggests that the primary targets of Rubiginone B2 are likely to be cancer cells, particularly those resistant to VCR.

Mode of Action

It is known to potentiate the cytotoxicity of vcr, suggesting that it may interact with cancer cells in a way that enhances the effects of vcr

Result of Action

The primary result of Rubiginone B2’s action is the potentiation of VCR-induced cytotoxicity against VCR-resistant cancer cell lines . This suggests that Rubiginone B2 may have potential therapeutic applications in the treatment of certain types of cancer.

Action Environment

The action of Rubiginone B2 can be influenced by various environmental factors. For instance, the yields of the single metabolites are highly dependent on the fermentation conditions

Orientations Futures

The future directions of rubiginone B2 research could involve further exploration of its biosynthetic pathway , as well as its potential applications in medical and pharmaceutical fields due to its ability to potentiate the cytotoxicity of vincristine .

Propriétés

IUPAC Name

(3S)-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10H,8-9H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCWNLVDTXGGSU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rubiginone B2

CAS RN

130548-10-6
Record name Rubiginone B2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130548106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rubiginone B2
Reactant of Route 2
Reactant of Route 2
Rubiginone B2
Reactant of Route 3
Rubiginone B2
Reactant of Route 4
Rubiginone B2
Reactant of Route 5
Rubiginone B2
Reactant of Route 6
Reactant of Route 6
Rubiginone B2

Q & A

Q1: What is Rubiginone B2, and what is its significance in scientific research?

A1: Rubiginone B2 is a naturally occurring angucyclinone antibiotic. Angucyclinones are a family of compounds characterized by their unique tetracyclic benz[a]anthracene skeleton and diverse biological activities. These attributes make them attractive targets for synthetic chemists and valuable resources in drug discovery efforts. Rubiginone B2, in particular, has drawn significant attention for its potential therapeutic applications.

Q2: How is Rubiginone B2 synthesized in the laboratory?

A2: Several synthetic approaches have been developed for Rubiginone B2. One approach utilizes a tandem Diels–Alder reaction–sulfoxide elimination process with simultaneous kinetic resolution of a racemic vinylcyclohexene, followed by controlled aromatization and functional group deprotection []. Another method involves a cobalt(I)-mediated convergent and asymmetric total synthesis, culminating in an intramolecular [2+2+2] cycloaddition to construct the core structure [, ].

Q3: What is the role of gold catalysis in the synthesis of Rubiginone B2?

A3: Gold catalysis has emerged as an efficient strategy for synthesizing Rubiginone B2. One method utilizes a gold-catalyzed intramolecular [4 + 2] benzannulation reaction to construct the 2,3-dihydrophenantren-4(1H)-one skeleton, an essential structural motif in angucyclinone natural products [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.